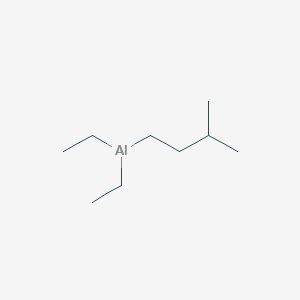
Diethyl(3-methylbutyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl(3-methylbutyl)alumane is an organoaluminum compound with the molecular formula C10H23Al. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its reactivity and is often used as a catalyst or reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl(3-methylbutyl)alumane can be synthesized through the reaction of triethylaluminum with 3-methyl-1-butene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
Preparation of Triethylaluminum: Triethylaluminum is prepared by the reaction of aluminum with ethyl chloride in the presence of a catalyst.
Reaction with 3-Methyl-1-butene: Triethylaluminum is then reacted with 3-methyl-1-butene to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process is typically carried out in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl(3-methylbutyl)alumane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form aluminum oxides and other by-products.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in substitution reactions where the ethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Hydrogen gas or other reducing agents can be used.
Substitution: Halogenated compounds and other electrophiles are commonly used.
Major Products Formed
Oxidation: Aluminum oxides and organic by-products.
Reduction: Reduced organic compounds.
Substitution: Substituted organoaluminum compounds.
Applications De Recherche Scientifique
Diethyl(3-methylbutyl)alumane has several applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diethyl(3-methylbutyl)alumane involves its ability to form complexes with other molecules. It can act as a Lewis acid, accepting electron pairs from other compounds, which facilitates various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylaluminum: Similar in structure but lacks the 3-methylbutyl group.
Diisobutylaluminum hydride: Another organoaluminum compound with different alkyl groups.
Diethylaluminum chloride: Contains a chloride group instead of the 3-methylbutyl group.
Uniqueness
Diethyl(3-methylbutyl)alumane is unique due to the presence of the 3-methylbutyl group, which imparts specific reactivity and properties. This makes it particularly useful in certain catalytic and synthetic applications where other organoaluminum compounds may not be as effective.
Propriétés
Numéro CAS |
848724-42-5 |
|---|---|
Formule moléculaire |
C9H21Al |
Poids moléculaire |
156.24 g/mol |
Nom IUPAC |
diethyl(3-methylbutyl)alumane |
InChI |
InChI=1S/C5H11.2C2H5.Al/c1-4-5(2)3;2*1-2;/h5H,1,4H2,2-3H3;2*1H2,2H3; |
Clé InChI |
CZCINNGQOQLOGH-UHFFFAOYSA-N |
SMILES canonique |
CC[Al](CC)CCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl[(4-isocyanatophenyl)methoxy]dimethylsilane](/img/structure/B14192382.png)
![9-Oxo-6,7,8,9-tetrahydropyrido[1,2-a]indole-10-carbonitrile](/img/structure/B14192388.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-aMino-1-Methyl-](/img/structure/B14192390.png)
![3-[(1R,2S,5S)-3-Oxo-8-oxabicyclo[3.2.1]octan-2-yl]-1,3-oxazolidin-2-one](/img/structure/B14192398.png)
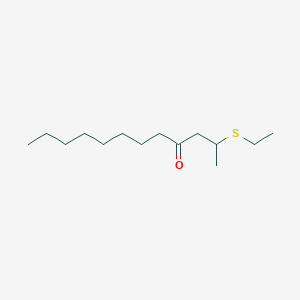
![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-(diphenylphosphanyl)pyridine](/img/structure/B14192411.png)


![N-[(3S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-yl]-3-phenylprop-2-ynamide](/img/structure/B14192430.png)
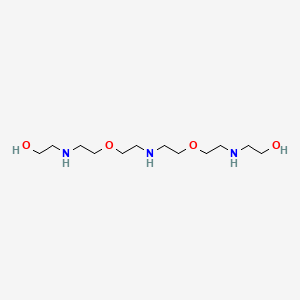
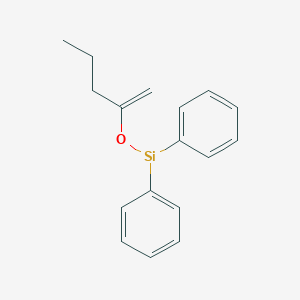
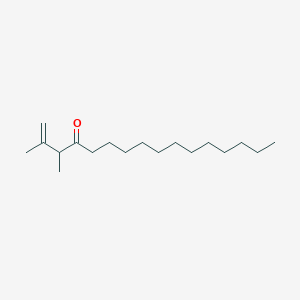
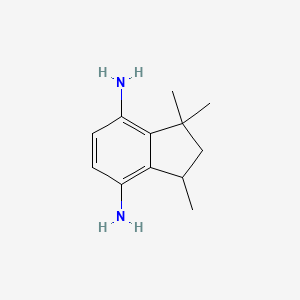
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5'-deoxy-5'-fluorouridine](/img/structure/B14192470.png)
